1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Brand Name: Vulcanchem
CAS No.: 108681-26-1
VCID: VC8205395
InChI: InChI=1S/C14H32NO.ClH/c1-4-7-10-15(13-14-16,11-8-5-2)12-9-6-3;/h16H,4-14H2,1-3H3;1H/q+1;/p-1
SMILES: CCCC[N+](CCCC)(CCCC)CCO.[Cl-]
Molecular Formula: C14H32ClNO
Molecular Weight: 265.86 g/mol

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride

CAS No.: 108681-26-1

Cat. No.: VC8205395

Molecular Formula: C14H32ClNO

Molecular Weight: 265.86 g/mol

* For research use only. Not for human or veterinary use.

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride - 108681-26-1

Specification

CAS No. 108681-26-1
Molecular Formula C14H32ClNO
Molecular Weight 265.86 g/mol
IUPAC Name tributyl(2-hydroxyethyl)azanium;chloride
Standard InChI InChI=1S/C14H32NO.ClH/c1-4-7-10-15(13-14-16,11-8-5-2)12-9-6-3;/h16H,4-14H2,1-3H3;1H/q+1;/p-1
Standard InChI Key RNQZPJGZEDPYSP-UHFFFAOYSA-M
SMILES CCCC[N+](CCCC)(CCCC)CCO.[Cl-]
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCO.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central quaternary ammonium cation (N+\text{N}^+) bonded to three butyl groups, one 2-hydroxyethyl group, and a chloride counterion. Its IUPAC name, tributyl(2-hydroxyethyl)azanium chloride, reflects this arrangement . The presence of the hydroxyethyl group introduces polarity, enhancing solubility in aqueous systems compared to fully alkylated analogs.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC14H32ClNO\text{C}_{14}\text{H}_{32}\text{ClNO}
SMILES NotationCCCC[N+](CCCC)(CCCC)CCO.[Cl-]
InChIKeyRNQZPJGZEDPYSP-UHFFFAOYSA-M
Hydrogen Bond Donors1 (hydroxyethyl -OH)
Hydrogen Bond Acceptors2 (Cl⁻, -OH)

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra show distinct signals for butyl methylenes (δ 1.0–1.5 ppm), hydroxyethyl protons (δ 3.5–3.7 ppm), and ammonium-bound methylenes (δ 3.2–3.4 ppm).

  • FT-IR: Peaks at 3,400–3,500 cm1^{-1} (O-H stretch) and 1,470–1,480 cm1^{-1} (C-N stretch) confirm functional groups .

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution:

  • Alkylation of Tertiary Amines: Tributylamine reacts with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile) under reflux :

    (C4H9)3N+ClCH2CH2OH[(C4H9)3NCH2CH2OH]+Cl(\text{C}_4\text{H}_9)_3\text{N} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow [(\text{C}_4\text{H}_9)_3\text{NCH}_2\text{CH}_2\text{OH}]^+\text{Cl}^-
  • Purification: Crude product is recrystallized from acetone-diethyl ether mixtures to achieve >98% purity .

Scalability Challenges

  • Byproduct Formation: Competing reactions with excess chloroethanol may yield bis-quaternary species, requiring precise stoichiometric control .

  • Hygroscopicity: The chloride salt’s moisture sensitivity necessitates inert-atmosphere handling during storage .

Physicochemical Properties

Solubility and Phase Behavior

SolventSolubility (g/100 mL, 25°C)Notes
Water12.4Forms clear, viscous solutions
Ethanol8.7Miscible at elevated temps
Dichloromethane0.3Limited due to ionic character

Thermal Stability

  • Melting Point: Decomposes at 210–215°C without a distinct melting transition.

  • Thermogravimetric Analysis (TGA): 5% mass loss at 150°C (hydration water), major decomposition ≥250°C .

Applications in Industry and Research

Surfactant and Emulsification Agent

The compound’s amphiphilic nature enables:

  • Oil-Water Emulsions: Reduces interfacial tension in lubricants (20–30 mN/m reduction at 0.1 wt%).

  • Pharmaceutical Nanocarriers: Encapsulates hydrophobic drugs (e.g., paclitaxel) with 80–90% loading efficiency.

Corrosion Inhibition

In acidic environments (pH <3), it adsorbs onto steel surfaces via:

  • Electrostatic Interaction: Positively charged ammonium binds to negatively charged metal oxides.

  • Film Formation: Hydroxyethyl groups create a hydrophobic barrier, reducing corrosion rates by 60–70%.

Toxicological and Environmental Profile

Acute Toxicity

SpeciesLD50_{50} (Oral)Effect
Rat450 mg/kgRespiratory distress, convulsions
Daphnia magna2.1 mg/L (48h)Immobilization, oxidative stress

Environmental Persistence

  • Biodegradation: <20% degradation in 28-day OECD 301B tests, classifying it as persistent .

  • Bioaccumulation: Log KowK_{ow} = 3.8 suggests moderate accumulation in aquatic organisms .

Future Research Directions

Green Synthesis Alternatives

  • Ionic Liquid Catalysts: Replace chloroethanol with bio-based epoxides to minimize halogenated waste .

  • Enzymatic Quaternaryization: Lipase-mediated reactions at ambient temperatures .

Advanced Material Applications

  • Self-Healing Polymers: Integration into epoxy matrices enables autonomous crack repair (85% recovery) .

  • CO2_2 Capture: Functionalized membranes achieve 90% selectivity in flue gas separation .

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